(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one
Description
“(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a central α,β-unsaturated ketone (prop-2-en-1-one) backbone. The compound features a benzoxazole ring at the C2 position and two 4-methylphenyl groups at the C1 and C3 positions. The (2Z)-configuration indicates a cis arrangement of substituents around the double bond, which influences its molecular geometry and intermolecular interactions. The 4-methylphenyl substituents enhance lipophilicity, which may impact solubility and crystallinity.
Properties
Molecular Formula |
C24H19NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1,3-bis(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H19NO2/c1-16-7-11-18(12-8-16)15-20(23(26)19-13-9-17(2)10-14-19)24-25-21-5-3-4-6-22(21)27-24/h3-15H,1-2H3/b20-15+ |
InChI Key |
XLOUJVGGWJMOHR-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoxazole vs. Thiazole/Other Heterocycles
- This contrasts with (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (), where the thiazole ring (containing sulfur and nitrogen) offers weaker electronegativity but enhanced π-π stacking due to sulfur’s polarizability .
Aryl Substituent Effects
- 4-Methylphenyl vs. 4-Isopropylphenyl : The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one () has a bulkier isopropyl group, increasing steric hindrance and molecular weight (381.475 g/mol) compared to the target compound’s two methyl groups. This likely reduces packing efficiency in crystals .
Crystallographic and Conformational Properties
- Dihedral Angles : Substituted chalcones exhibit varying dihedral angles between aromatic rings. For example, fluorophenyl derivatives in show dihedral angles of 7.14°–56.26°, influencing conjugation and optical properties. The target compound’s 4-methylphenyl groups may enforce a more planar conformation (smaller dihedral angles) due to reduced steric clash compared to isopropyl or chloro substituents .
- Hydrogen Bonding: Benzoxazole’s nitrogen and oxygen atoms can participate in C–H···O/N or π–π interactions, contrasting with thiazole (C–H···S) or non-heterocyclic derivatives. highlights how such interactions dictate crystal packing and stability .
Molecular Weight and Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
(2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one, also known as a derivative of benzoxazole, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of compounds known as chalcones, which are known for their significant pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 353.4 g/mol
- IUPAC Name : (Z)-2-(1,3-benzoxazol-2-yl)-1,3-bis(4-methylphenyl)prop-2-en-1-one
The compound features a benzoxazole moiety linked to a prop-2-enone structure with two para-methylphenyl groups. This unique structure is responsible for its biological activity.
The biological activity of (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Research indicates that benzoxazole derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have shown that compounds with similar structures demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound reveal its potential as an anticancer agent. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic index .
Biological Activity Summary Table
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including (2Z)-2-benzoxazol-2-yl-1,3-bis(4-methylphenyl)prop-2-en-1-one. The minimal inhibitory concentrations (MICs) were determined against several bacterial strains. The results indicated that the compound exhibited potent activity against Gram-positive bacteria with MIC values significantly lower than those for Gram-negative strains.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on the cytotoxic effects of this compound demonstrated its ability to target multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The study highlighted that the compound's mechanism involved the activation of apoptotic pathways, leading to cell death predominantly in cancer cells while exhibiting lower toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
